molecular formula C10H22N2O B12527640 N-(2-Methylpropyl)-L-norleucinamide CAS No. 847341-30-4

N-(2-Methylpropyl)-L-norleucinamide

Cat. No.: B12527640
CAS No.: 847341-30-4
M. Wt: 186.29 g/mol
InChI Key: YALKGNZJJTVQJM-VIFPVBQESA-N
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Description

N-(2-Methylpropyl)-L-norleucinamide is a chemical compound of interest in pharmaceutical and biochemical research. It features a norleucinamide backbone, a non-natural amino acid analog related to norleucine (C6H14N2O) , coupled with an N-(2-methylpropyl) group, a structural motif also found in other researched compounds . This structure suggests potential utility as a building block in organic synthesis and medicinal chemistry. For instance, similar N-(2-methylpropyl)amide and norleucine-derived structures have been incorporated into the design of macrocyclic compounds investigated as inhibitors for targets like Beta-secretase 2 (BACE2) . Furthermore, norleucine analogs are studied for their roles in biochemical pathways, such as serving as substrates for enzymes like isoleucine epimerase or forming the core of potent glutamine antagonists like 6-diazo-5-oxo-l-norleucine (DON) . Researchers may explore this compound as a precursor or intermediate in developing novel therapeutic agents, enzyme inhibitors, or metabolic probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

847341-30-4

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(2S)-2-amino-N-(2-methylpropyl)hexanamide

InChI

InChI=1S/C10H22N2O/c1-4-5-6-9(11)10(13)12-7-8(2)3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1

InChI Key

YALKGNZJJTVQJM-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(C)C)N

Canonical SMILES

CCCCC(C(=O)NCC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes to L-Norleucine

The synthesis of L-norleucine is a prerequisite for preparing N-(2-Methylpropyl)-L-norleucinamide. Multiple approaches have been documented in the literature, including:

Table 1: Synthetic Routes to L-Norleucine

Method Key Reagents Advantages Limitations Yield (%) Reference
Asymmetric Strecker reaction 2-Hexanone, HCN, Chiral amine Stereoselective Uses toxic reagents 55-65
Enzymatic resolution DL-Norleucine, Acylase High enantiomeric purity Lower yield 40-45
Bromination-ammonolysis 2-Methylhexanoic acid, NBS Scalable process Multiple steps 49

The bromination-ammonolysis route described in search result illustrates a potential starting point. This method involves bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) followed by ammonolysis to obtain DL-2-methylnorleucine, which could potentially be modified for L-norleucine synthesis.

General Amidation Strategies

Direct Coupling Methods

The most straightforward approach to synthesize this compound involves direct coupling of L-norleucine with 2-methylpropylamine (isobutylamine). This coupling typically requires activation of the carboxylic acid group of L-norleucine.

Common coupling reagents include:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
  • Phosphonium reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
  • Uronium reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

The general reaction scheme can be represented as:

L-Norleucine + 2-Methylpropylamine + Coupling reagent → this compound

Activated Ester Method

The activated ester method involves converting L-norleucine to an activated ester intermediate, which then reacts with 2-methylpropylamine. This two-step process often provides higher yields and purity compared to direct coupling.

Common activated esters include:

  • N-Hydroxysuccinimide (NHS) esters
  • Pentafluorophenyl esters
  • p-Nitrophenyl esters

Specific Preparation Methods for this compound

Method 1: Carbodiimide-Mediated Coupling

Reaction Conditions:

  • L-norleucine (1 equivalent) is dissolved in dichloromethane (DCM) or dimethylformamide (DMF)
  • The solution is cooled to 0°C
  • EDC (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) are added
  • The mixture is stirred for 20-30 minutes
  • 2-Methylpropylamine (1.2 equivalents) is added
  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours

This method is analogous to the amide formation approaches described in the synthesis of various amino acid derivatives. Based on similar amino acid amidation reactions, yields typically range from 65-85%.

Method 2: Mixed Anhydride Approach

The mixed anhydride method utilizes isobutyl chloroformate to form an intermediate that readily reacts with 2-methylpropylamine:

Reaction Procedure:

  • L-norleucine (1 equivalent) is dissolved in THF
  • N-methylmorpholine (NMM, 1.1 equivalents) is added at -15°C
  • Isobutyl chloroformate (1.1 equivalents) is added dropwise
  • The mixture is stirred for 30 minutes at -15°C
  • 2-Methylpropylamine (1.2 equivalents) is added
  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours

This method typically provides yields of 70-80% with high purity.

Method 3: Enzymatic Approach

Enzymes can catalyze the formation of amide bonds under mild conditions with high selectivity. Drawing from enzymatic methods used in similar amino acid derivatizations:

Protocol:

  • L-norleucine methyl ester (1 equivalent) is dissolved in an appropriate buffer (pH 7.5-8.0)
  • 2-Methylpropylamine (5 equivalents) is added
  • Lipase (e.g., Candida antarctica lipase B, 10% w/w) is added
  • The mixture is incubated at 40°C with gentle shaking for 24-48 hours

The enzymatic approach offers advantages in terms of sustainability and mild reaction conditions, though reaction times are typically longer.

Protection Strategies for Selective Amidation

When starting with unprotected L-norleucine, selective amidation at the carboxyl group requires protection of the amino group. Common protecting groups include:

Table 2: Amino Protection Strategies

Protecting Group Reagent Deprotection Conditions Advantages
Boc Di-tert-butyl dicarbonate TFA in DCM Acid-labile, mild conditions
Cbz Benzyl chloroformate H₂/Pd-C Orthogonal to Boc
Fmoc Fmoc-Cl 20% piperidine in DMF Base-labile, orthogonal

Evidence for the utility of these protection strategies can be found in similar synthetic approaches for amino acid derivatives. For example, a common synthetic route might involve:

  • Boc protection of L-norleucine
  • Activation and coupling with 2-methylpropylamine
  • Deprotection of the Boc group

Purification and Characterization

Purification Methods

The crude this compound product typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include:

  • Column chromatography (typically using silica gel with ethyl acetate/hexane or dichloromethane/methanol solvent systems)
  • Recrystallization (often from ethyl acetate/hexane or ethanol/water)
  • Preparative HPLC for higher purity requirements

Characterization Techniques

Characterization of the final product should include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Optical rotation for confirming the L-configuration
  • Elemental analysis

Based on similar compounds, the ¹H NMR spectrum would show characteristic signals for:

  • The alpha proton of norleucine (~4.0-4.5 ppm)
  • The methyl groups of the 2-methylpropyl moiety (~0.8-0.9 ppm)
  • The methylene protons of the norleucine side chain (~1.2-1.8 ppm)
  • The NH protons of the amide bond (~6.5-8.0 ppm)

Comparative Analysis of Preparation Methods

Table 3: Comparison of Synthetic Methods for this compound

Method Advantages Limitations Expected Yield (%) Scalability
Carbodiimide coupling Single-step, common reagents Potential racemization, byproducts 65-85 Medium
Mixed anhydride Clean reaction, fewer byproducts Temperature control critical 70-80 Good
Enzymatic Environmentally friendly, selective Longer reaction times, enzyme cost 50-70 Limited
Protected amino acid route High selectivity, clean product Multi-step, lower overall yield 60-75 Good

Optimization Considerations

Several factors can influence the efficiency of the synthesis:

Solvent Effects

The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like DMF and DMSO generally facilitate faster reactions but may complicate workup procedures. Less polar solvents like DCM offer easier workup but may require longer reaction times.

Temperature Optimization

Temperature control is critical, particularly for methods involving activated intermediates. Lower temperatures (-10 to 0°C) during the activation step help minimize side reactions and racemization, while allowing the reaction to proceed at room temperature during the amidation step typically provides optimal kinetics.

Catalyst Selection

For enzymatic methods, the selection of appropriate enzymes is crucial. Lipases from Candida antarctica have shown good efficiency for similar amidation reactions, while certain proteases can also catalyze these transformations under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-L-norleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxylamine in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxamic acids or other substituted amides.

Scientific Research Applications

N-(2-Methylpropyl)-L-norleucinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(2-Methylpropyl)-L-norleucinamide with structurally related compounds, emphasizing key functional groups and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Notes
This compound C₁₁H₂₂N₂O₂ 214.31 Amide, branched alkyl (2-methylpropyl) Enhanced lipophilicity; peptide-like stability
Ispinesib Mesylate () C₃₀H₃₃ClN₄O₂·CH₄O₃S 613.20 Benzamide, quinazolinyl, sulfonate Antiepileptic/kinesin inhibitor; sulfonate enhances solubility
O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate () C₈H₂₀NO₃P 217.22 Phosphonamidoate, thiolate Neurotoxic potential; ester groups prone to hydrolysis

Key Comparisons:

Lipophilicity and Solubility The 2-methylpropyl group in this compound increases lipophilicity compared to unmodified norleucinamide. This contrasts with Ispinesib Mesylate, where the sulfonate group improves aqueous solubility despite the compound’s large molecular weight . Phosphonamidoate derivatives () exhibit intermediate solubility due to polar phosphonate groups but are less stable than amides .

Metabolic Stability The amide bond in this compound resists enzymatic cleavage better than the ester linkages in phosphonamidoates (), which are susceptible to hydrolysis in vivo . Ispinesib’s benzamide group contributes to metabolic stability, though its quinazolinyl moiety may undergo oxidative metabolism .

Ispinesib’s antiepileptic activity is linked to kinesin inhibition, a mechanism distinct from typical amino acid derivatives .

Research Findings and Hypotheses

  • Hypothetical Pharmacokinetics: The branched alkyl chain in this compound may prolong half-life by reducing renal clearance, similar to lipophilic modifications in prodrugs .
  • Toxicity Considerations: Phosphonamidoates () are associated with neurotoxicity due to acetylcholinesterase inhibition, a risk less likely in amide-based compounds like this compound .

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